(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” is a type of boronic acid that has a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .
Synthesis Analysis
The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” often involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” can be represented by the empirical formula C13H16BNO4 .Chemical Reactions Analysis
Boronic acids, such as “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that has been developed for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been used in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives. This involves a mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid derivative, leading to the production of 2-indolyl-5-bromopyrrole derivatives. These derivatives are further coupled with various aryl- or heteroaryl-boronic acids, yielding non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).
Catalysis and Synthesis Enhancement
This compound plays a significant role in the synthesis of tert-butyl esters. A novel protocol using palladium acetate and triphenylphosphine as a catalyst system was successful in synthesizing tert-butyl esters from boronic acids. This method has been applied to a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).
Deprotection Processes
The tert-butoxycarbonyl (BOC) group, which is part of this compound, is often used in deprotection processes. An efficient procedure for the removal of the BOC group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature has been reported, which is applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).
Functional Group Protection
The compound is also used in the N-tert-butoxycarbonylation of amines, an important process in organic synthesis, particularly for protecting amine groups. This process uses di-tert-butyl dicarbonate and can be achieved under mild conditions without competitive side products (Heydari et al., 2007).
Safety And Hazards
While the specific safety and hazards of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” are not explicitly mentioned in the search results, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions for “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” and similar compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
properties
IUPAC Name |
[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDAFDCKRNQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726450 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid | |
CAS RN |
1000068-24-5 | |
Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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